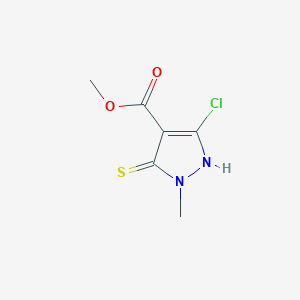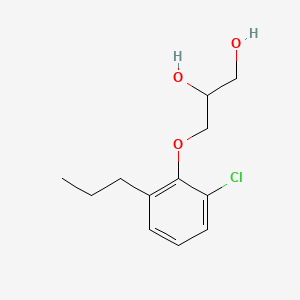![molecular formula C9H15NO3 B13808151 N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide is a chemical compound with the molecular formula C9H15NO3 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, the reaction of a suitable diol with a dehydrating agent can lead to the formation of the oxetane ring.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the oxetane derivative with acetic anhydride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Halogenated derivatives with halogen atoms replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study the effects of oxetane-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may contribute to the development of pharmaceuticals with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring and acetamide group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,2-dimethyl-4-oxothietan-3-yl)acetamide: This compound contains a thietane ring instead of an oxetane ring. The presence of sulfur in the thietane ring can lead to different chemical and biological properties.
N-(2,2-dimethyl-4-oxo-3-oxetanyl)acetamide: This compound is structurally similar but may have different substituents on the oxetane ring.
Uniqueness
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide is unique due to the presence of the oxetane ring, which imparts specific chemical reactivity and biological activity. The combination of the oxetane ring with the acetamide group makes this compound distinct from other similar compounds, providing unique opportunities for research and application.
Eigenschaften
Molekularformel |
C9H15NO3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C9H15NO3/c1-6(11)10-5-4-7-8(12)13-9(7,2)3/h7H,4-5H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
KKNQWDMMABZLOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1C(=O)OC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


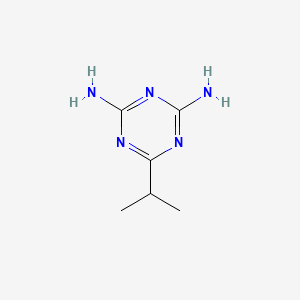
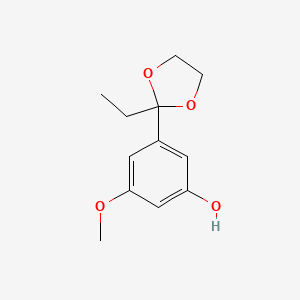
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-6-(propylamino)-pyrimidin-5-YL]-](/img/structure/B13808090.png)
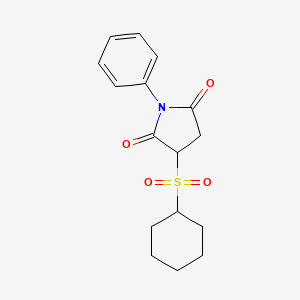


![3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13808119.png)
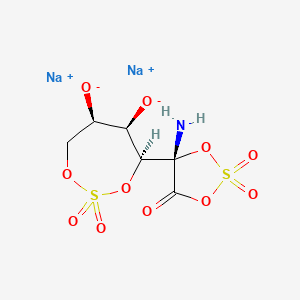


![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)

